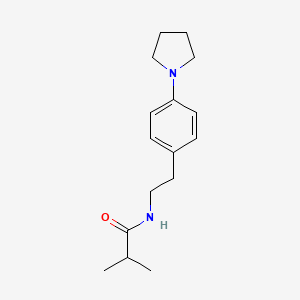
Pigment Yellow 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pigment Yellow 14 is an organic compound belonging to the class of azo pigments. It is widely used in various industries due to its bright yellow color, high tinting strength, and excellent lightfastness. This compound is commonly used in inks, coatings, plastics, and textiles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pigment Yellow 14 typically involves the diazotization of an aromatic amine followed by coupling with an acetoacetanilide. The process begins with the preparation of a diazonium solution from an aromatic amine, such as 3,3’-dichlorobenzidine. This solution is then coupled with 2’-methylacetoacetanilide under acidic conditions to form the pigment. The reaction is carried out at low temperatures to prevent the decomposition of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The pigment is often produced in a suspension medium to facilitate filtration and drying. Additives such as calcium stearate and hydrophobic polyethylene wax are used to improve the filtration and drying properties of the pigment .
化学反応の分析
Types of Reactions
Pigment Yellow 14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the properties of the pigment, such as its color and stability.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Substitution reactions can occur at the aromatic rings of this compound, often using electrophilic reagents such as halogens or nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in the formation of amines.
科学的研究の応用
Pigment Yellow 14 has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in various analytical techniques and studies involving colorimetric analysis.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of inks, coatings, plastics, and textiles due to its bright color and excellent durability
作用機序
The mechanism of action of Pigment Yellow 14 involves its interaction with light and other chemical compounds. The pigment absorbs light in the visible spectrum, resulting in its bright yellow color. At the molecular level, the azo group (-N=N-) in this compound plays a crucial role in its color properties. The interaction of the azo group with light leads to electronic transitions that produce the characteristic yellow color .
類似化合物との比較
Pigment Yellow 14 is part of the diarylide pigment family, which includes several other yellow pigments:
- Pigment Yellow 12
- Pigment Yellow 13
- Pigment Yellow 17
- Pigment Yellow 83
Uniqueness
Compared to other diarylide pigments, this compound is known for its excellent lightfastness and high tinting strength. It also has better heat stability and chemical resistance, making it suitable for a wide range of industrial applications .
Conclusion
This compound is a versatile and widely used compound with significant applications in various fields. Its unique properties and stability make it an essential pigment in the production of inks, coatings, plastics, and textiles. Ongoing research continues to explore its potential in new and innovative applications.
特性
CAS番号 |
5102-83-0; 6358-85-6 |
|---|---|
分子式 |
C34H30Cl2N6O4 |
分子量 |
657.55 |
IUPAC名 |
(Z)-2-[[2-chloro-4-[3-chloro-4-[[(Z)-3-hydroxy-1-(2-methylanilino)-1-oxobut-2-en-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-hydroxy-N-(2-methylphenyl)but-2-enamide |
InChI |
InChI=1S/C34H30Cl2N6O4/c1-19-9-5-7-11-27(19)37-33(45)31(21(3)43)41-39-29-15-13-23(17-25(29)35)24-14-16-30(26(36)18-24)40-42-32(22(4)44)34(46)38-28-12-8-6-10-20(28)2/h5-18,43-44H,1-4H3,(H,37,45)(H,38,46)/b31-21-,32-22-,41-39?,42-40? |
InChIキー |
XVRYPODUJSBJLR-RKVLGCHOSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C(=C(C)O)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4C)Cl)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2915485.png)
![methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate](/img/structure/B2915487.png)

![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2915490.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915492.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2915494.png)

![rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans](/img/structure/B2915501.png)



![12-[(2E)-3-(dimethylamino)prop-2-enoyl]-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaen-13-one](/img/structure/B2915506.png)
![N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2915507.png)
